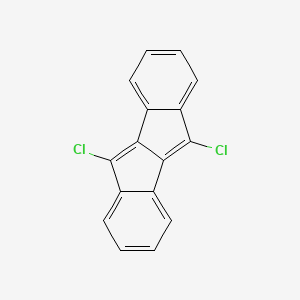

5,10-Dichloroindeno(2,1-A)indene

Beschreibung

The study of complex organic molecules is fundamental to the advancement of materials science, and 5,10-dichloroindeno[2,1-a]indene stands as a compound of significant interest. Its unique structure, based on the indeno[2,1-a]indene framework, offers a versatile platform for developing novel materials with tailored electronic and photophysical properties.

Eigenschaften

CAS-Nummer |

60491-13-6 |

|---|---|

Molekularformel |

C16H8Cl2 |

Molekulargewicht |

271.1 g/mol |

IUPAC-Name |

5,10-dichloroindeno[2,1-a]indene |

InChI |

InChI=1S/C16H8Cl2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8H |

InChI-Schlüssel |

XESJZQZYKNZSFW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=C2Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5,10 Dichloroindeno 2,1 a Indene

Historical Context and Evolution of Indeno[2,1-a]indene Synthesis

The indeno[2,1-a]indene scaffold, a unique fusion of two indene (B144670) units, has been a subject of interest for its distinct electronic and structural properties. Early synthetic efforts focused on the construction of the parent hydrocarbon, often involving multi-step sequences with moderate yields. The inherent strain and reactivity of the non-aromatic five-membered rings posed significant hurdles. Over the years, synthetic strategies have evolved from classical condensation and cyclization reactions to more sophisticated transition-metal-catalyzed cross-coupling and annulation methods. These modern techniques have not only improved the efficiency of the synthesis of the core structure but have also opened avenues for the preparation of a wide array of substituted derivatives.

Directed Synthetic Approaches for 5,10-Dichloroindeno[2,1-a]indene

The targeted synthesis of 5,10-dichloroindeno[2,1-a]indene necessitates a carefully planned route that allows for the introduction of chlorine atoms at specific positions. This typically involves the synthesis of a suitable precursor, followed by a regioselective chlorination step.

Precursor Chemistry and Reaction Pathways to the Dichloroindenoindene Core

A plausible and efficient pathway to the indeno[2,1-a]indene core begins with the commercially available precursor, 4b,9b-dihydro-indeno(2,1-a)indene-5,10-dione . This dione (B5365651) serves as a versatile starting material that can be converted to the fully aromatic indeno[2,1-a]indene scaffold through a two-step reduction and dehydration sequence.

The first step involves the reduction of the diketone to the corresponding diol, 4b,9b-dihydroindeno[2,1-a]indene-5,10-diol . This transformation can be achieved using a variety of reducing agents.

| Reducing Agent | Reaction Conditions |

| Sodium borohydride | Methanol or ethanol, room temperature |

| Lithium aluminium hydride | Anhydrous ether or THF, 0 °C to room temperature |

Following the reduction, the resulting diol undergoes acid-catalyzed dehydration to yield the fully aromatic indeno[2,1-a]indene . This aromatization step is crucial for establishing the conjugated π-system of the final product.

| Dehydrating Agent | Reaction Conditions |

| p-Toluenesulfonic acid | Toluene, reflux with a Dean-Stark trap |

| Sulfuric acid | Acetic acid, elevated temperatures |

Regioselective Chlorination Strategies for the Indeno[2,1-a]indene Scaffold

With the indeno[2,1-a]indene core in hand, the next critical step is the regioselective introduction of two chlorine atoms at the 5 and 10 positions. These positions are activated towards electrophilic substitution due to the electron-donating nature of the fused benzene (B151609) rings.

A common and effective method for such chlorinations is the use of N-chlorosuccinimide (NCS). NCS is a mild and selective chlorinating agent that can be used under various conditions to achieve the desired dichlorination. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Scheme: Indeno[2,1-a]indene + 2 NCS → 5,10-Dichloroindeno[2,1-a]indene + 2 Succinimide

The regioselectivity of the chlorination is directed by the electronic properties of the indeno[2,1-a]indene system. The highest electron density is localized at the 5 and 10 positions, making them the most susceptible to attack by the electrophilic chlorine species generated from NCS.

Optimization of Reaction Conditions and Yield for 5,10-Dichloroindeno[2,1-a]indene Synthesis

To maximize the yield and purity of 5,10-dichloroindeno[2,1-a]indene, several reaction parameters in the chlorination step can be optimized.

| Parameter | Effect on Reaction | Optimized Conditions |

| Solvent | The polarity of the solvent can influence the solubility of reactants and the stability of reaction intermediates. | Acetonitrile or dichloromethane (B109758) are often suitable choices for NCS chlorinations. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side products. | The reaction is typically carried out at room temperature or with gentle heating. |

| Stoichiometry | The molar ratio of NCS to the indeno[2,1-a]indene substrate is crucial for achieving dichlorination. | A slight excess of NCS (e.g., 2.1-2.2 equivalents) is often used to ensure complete conversion. |

| Catalyst | While often not necessary with NCS, a Lewis acid catalyst can sometimes enhance the rate of chlorination. | The use of a catalyst should be evaluated on a case-by-case basis. |

Careful monitoring of the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of over-chlorinated byproducts.

Advanced Synthetic Techniques for Functionalized Indeno[2,1-a]indene Derivatives from Halogenated Precursors

The 5,10-dichloroindeno[2,1-a]indene molecule is not only a target compound in itself but also serves as a valuable precursor for the synthesis of more complex and functionalized derivatives. The chlorine atoms at the 5 and 10 positions can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, can be employed to form new carbon-carbon bonds. These reactions allow for the introduction of aryl, vinyl, or alkynyl substituents, leading to a diverse range of functionalized indeno[2,1-a]indene derivatives with tailored electronic and photophysical properties.

Furthermore, nucleophilic aromatic substitution reactions can be utilized to replace the chlorine atoms with other nucleophiles, such as amines, alkoxides, or thiolates, providing access to a host of heteroatom-containing indeno[2,a]indene derivatives. These advanced synthetic techniques significantly expand the chemical space accessible from the halogenated precursor, enabling the development of new materials with potential applications in organic electronics and materials science.

Advanced Structural and Electronic Characterization of 5,10 Dichloroindeno 2,1 a Indene

Spectroscopic Investigations for Molecular Architecture

To elucidate the precise molecular architecture of 5,10-Dichloroindeno[2,1-a]indene, a combination of high-resolution spectroscopic methods would be essential.

Techniques such as single-crystal X-ray diffraction would be the gold standard for unambiguously determining the three-dimensional structure, including bond lengths, bond angles, and the planarity of the indenofluorene core. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide crucial information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern. High-resolution mass spectrometry would be used to verify the molecular weight and elemental composition.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would offer insights into the vibrational modes of the molecule. Specific vibrational frequencies associated with the C-Cl bonds and the aromatic framework would be key identifiers. These techniques can also probe intermolecular interactions in the solid state, which are influenced by the presence of the chlorine atoms.

Probing Electronic Structure via Optical Spectroscopy

The electronic properties of 5,10-Dichloroindeno[2,1-a]indene are of fundamental interest for its potential applications in optoelectronic devices.

UV-visible absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy are primary tools to investigate the electronic transitions and energy levels. The absorption spectrum would reveal the energies of the allowed electronic transitions from the ground state to excited states. The emission spectrum would provide information about the energy of the lowest excited singlet and triplet states. The introduction of chlorine atoms is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, likely leading to shifts in the absorption and emission wavelengths compared to the unsubstituted parent compound.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, would be necessary to study the dynamics of the excited states. These experiments can determine the lifetimes of the excited singlet and triplet states, as well as the quantum yields of fluorescence and phosphorescence. Understanding these photophysical parameters is critical for evaluating the efficiency of light emission or charge separation processes in potential applications.

While detailed experimental and theoretical data for 5,10-Dichloroindeno[2,1-a]indene are not currently available, the foundational knowledge from studies on related indenoindene (B15069699) derivatives suggests that this compound would possess interesting and tunable properties. Further research is required to synthesize and characterize this specific molecule to unlock its full potential in the field of organic electronics.

Theoretical and Computational Chemistry of 5,10 Dichloroindeno 2,1 a Indene

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. These methods are instrumental in understanding the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting a molecule's chemical behavior and its potential for use in electronic devices.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for materials in optoelectronic applications.

DFT calculations are a powerful tool for determining the energies of these frontier orbitals. researchgate.net For 5,10-dichloroindeno[2,1-a]indene, the presence of electron-withdrawing chlorine atoms is expected to influence the HOMO and LUMO energy levels compared to the parent indeno[2,1-a]indene. Specifically, the chlorine atoms tend to lower the energy of both the HOMO and LUMO levels. This effect can be systematically studied by comparing the computed values for the parent and chlorinated compounds.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Indeno[2,1-a]indene | Data not available | Data not available | Data not available |

| 5,10-Dichloroindeno[2,1-a]indene | Data not available | Data not available | Data not available |

This table is intended to be populated with data from DFT calculations, which are not available in the provided search results. The trends described are based on general chemical principles.

The distribution of electron density within 5,10-dichloroindeno[2,1-a]indene is significantly influenced by the electronegative chlorine atoms. These atoms draw electron density away from the carbon framework, leading to a polarization of the molecule. This charge transfer can be visualized through electron density maps and analyzed using various population analysis schemes available in computational chemistry packages.

The molecular orbitals themselves are also affected. The HOMO is typically a π-orbital delocalized over the fused ring system, and its shape and energy dictate the molecule's behavior as an electron donor. Conversely, the LUMO is a π*-orbital, and its characteristics govern electron acceptance. The introduction of chlorine atoms can alter the localization and symmetry of these orbitals, which in turn affects the molecule's electronic transitions and reactivity.

Assessment of Aromaticity, Antiaromaticity, and Biradical Character in Indeno[2,1-a]indene Frameworks

The indeno[2,1-a]indene core possesses a unique electronic structure that can exhibit varying degrees of aromaticity, antiaromaticity, and even biradical character. researchgate.net The central portion of the molecule can be viewed as an o-quinodimethane unit, which can have significant biradical character. researchgate.net The extent of this biradical nature is a key factor in determining the molecule's stability and reactivity.

Computational methods can quantify the aromaticity of different rings within the molecule using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal whether the five- and six-membered rings exhibit aromatic or antiaromatic character. The biradical character is often assessed by calculating the occupation numbers of the highest natural orbitals. For the indeno[2,1-a]fluorene system, a limited singlet biradical character has been noted. researchgate.net The chlorination at the 5 and 10 positions is expected to modulate this fine balance between different electronic states.

Predictive Modeling of Reactivity, Stability, and Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the reactivity, stability, and spectroscopic signatures of molecules like 5,10-dichloroindeno[2,1-a]indene. Reactivity can be predicted by examining the frontier molecular orbitals; for instance, sites with a high HOMO density are susceptible to electrophilic attack, while those with a high LUMO density are prone to nucleophilic attack. youtube.comrsc.org

The thermodynamic stability of the molecule can be assessed by calculating its heat of formation and comparing it to related isomers or derivatives. Furthermore, computational methods can predict various spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing insights into the wavelengths of light the molecule will absorb. This is particularly relevant for applications in organic electronics, where the optical properties are of paramount importance. researchgate.net

In Silico Design Principles for Chlorinated Indeno[2,1-a]indene Derivatives with Tunable Electronic Profiles

The insights gained from computational studies on 5,10-dichloroindeno[2,1-a]indene can be leveraged for the in silico design of new derivatives with tailored electronic properties. rsc.org By systematically varying the position and number of chlorine substituents on the indeno[2,1-a]indene backbone, it is possible to fine-tune the HOMO and LUMO energy levels and, consequently, the band gap.

For example, increasing the number of chlorine atoms would likely lead to a further lowering of the orbital energies. The placement of chlorine atoms at different positions could also have a significant impact due to the varying effects on the electron density distribution. This computational-guided design approach allows for the pre-screening of a large number of potential candidates, identifying those with the most promising electronic profiles for specific applications, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), before undertaking their synthesis.

Applications in Advanced Materials Science: 5,10 Dichloroindeno 2,1 a Indene and Its Functionalized Analogues

Organic Electronics and Optoelectronics

Role as Core Building Blocks in Organic Semiconductors

The indeno[2,1-a]indene moiety serves as a robust and highly conjugated core for the construction of organic semiconductors. Its rigid structure helps to enforce planarity, which in turn can facilitate intermolecular π-π stacking, a crucial factor for efficient charge transport in the solid state. The inherent electron-donating nature of the indeno[2,1-a]indene core can be systematically modified through the introduction of various functional groups.

The presence of two chlorine atoms in 5,10-Dichloroindeno(2,1-A)indene significantly influences its electronic properties. The electron-withdrawing nature of chlorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the parent molecule. This modulation is a key strategy in designing n-type and ambipolar organic semiconductors. Lowering the HOMO level can enhance the material's stability against oxidation in air, a critical aspect for the longevity of organic electronic devices.

Development as Charge Transport Materials in Organic Photovoltaic Devices

Derivatives of indeno[2,1-a]indene have shown significant promise as charge transport materials in organic photovoltaic (OPV) devices, particularly in the roles of hole transport materials and as components of interfacial layers.

Functionalized 5,10-dihydroindeno[2,1-a]indene (B3029415) derivatives have been synthesized and investigated as small-molecule hole-transporting materials (HTMs) in organic solar cells. These materials exhibit favorable photophysical and electrochemical properties, along with good morphological characteristics. The introduction of diarylamino groups at the 5 and 10 positions of the dihydroindeno[2,1-a]indene core has been a particularly successful strategy.

For instance, several bis(diarylamino)dihydroindenoindene derivatives have been synthesized for use in organic photovoltaics. acs.org These materials, when incorporated into an OPV device with a standard P3HT:PCBM active layer, have demonstrated promising performance. The HOMO energy levels of these HTMs are well-aligned with the valence band of typical perovskite absorber layers, facilitating efficient hole extraction.

| Device Structure | HTM | Fill Factor (%) |

| ITO/HTM/P3HT:PCBM/Ca/Al | Bis(diarylamino)dihydroindenoindene derivative | 67.8 |

Table 1: Performance of an organic photovoltaic device utilizing a functionalized dihydroindeno[2,1-a]indene as the hole transport material. acs.org

The design of these HTMs often focuses on achieving good solubility for solution processing while ensuring that the resulting thin film is resistant to dissolution from the solvents used for depositing subsequent layers. This is crucial for fabricating multilayer device architectures without interfacial mixing, which can be detrimental to device performance. acs.org

Exploration in Organic Light-Emitting Diodes and Field-Effect Transistors

The versatile electronic properties of the indeno[2,1-a]indene scaffold have also led to its exploration in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the realm of OLEDs, indeno-type polyaromatic hydrocarbons have been designed and synthesized as efficient emitters. nih.gov By incorporating suitable amine functionalities, these materials can exhibit high luminous efficiency, power efficiency, and external quantum efficiency. For example, a device using 8,8-dimethyl-N,N-diphenyl-8H-indeno[2,1-b]fluoranthen-6-amine as the emitter showed a luminous efficiency of 8.35 cd/A and a power efficiency of 5.70 lm/W. nih.gov While this specific example is an indenofluorene derivative, it highlights the potential of the broader class of indeno-fused aromatics in OLED applications. The rigid nature of the indeno[2,1-a]indene core can lead to high photoluminescence quantum yields. rsc.org

For OFETs, the ability to tune the charge transport characteristics of indeno[2,1-a]indene derivatives is of great interest. nih.govresearchgate.net The introduction of electron-withdrawing groups, such as the chlorine atoms in this compound, is a strategy to develop n-type or ambipolar transistors. The planar structure of the core is conducive to ordered molecular packing in thin films, which is essential for achieving high charge carrier mobilities. researchgate.net While specific OFET data for this compound is not yet prevalent in the literature, the broader class of polycyclic aromatic hydrocarbons has been extensively studied for this purpose. researchgate.netrsc.org

Design and Synthesis of Functionalized Derivatives for Materials Applications

The functionalization of the this compound core is a key strategy to tailor its properties for specific materials applications. The chlorine atoms themselves can serve as reactive handles for further chemical transformations, such as cross-coupling reactions, to introduce a wide variety of substituents.

Strategies for Incorporating Electron-Donating and Electron-Withdrawing Moieties onto Dichloroindenoindene

The functionalization of the this compound backbone is key to tailoring its properties for specific applications. The chlorine atoms serve as versatile handles for introducing a variety of functional groups through well-established cross-coupling reactions. These reactions allow for the strategic attachment of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which are crucial for tuning the frontier molecular orbital (HOMO and LUMO) energy levels and, consequently, the material's electronic and optical characteristics.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy, arylamino, or thiophene (B33073) groups, can increase the electron density of the indenoindene (B15069699) core. This generally leads to a raising of the HOMO level, which can facilitate hole injection and transport in electronic devices. Common synthetic strategies to achieve this include:

Suzuki Coupling: This palladium-catalyzed reaction can be employed to couple boronic acids or esters containing electron-rich aromatic systems (e.g., thiophene, furan, or alkoxy-substituted phenyl rings) to the chlorinated positions of the indenoindene core.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines, including diarylamines, which are known for their excellent hole-transporting properties. researchgate.net

Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst to form carbon-carbon bonds, providing another avenue for attaching electron-rich aromatic or heteroaromatic moieties.

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of EWGs, such as cyano, nitro, or perfluoroalkyl groups, can lower the electron density of the core. This typically results in a lowering of the LUMO level, which can enhance electron injection and transport. Strategies for incorporating EWGs include:

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl chlorides compared to fluorides, under appropriate conditions with strong nucleophiles (e.g., cyanide), direct substitution of the chlorine atoms may be possible.

Cross-Coupling of EWG-containing Moieties: Similar to the introduction of EDGs, cross-coupling reactions can be used to attach aromatic rings substituted with strong EWGs. For instance, a Suzuki coupling with a boronic ester of a cyanophenyl or nitrophenyl group could be employed.

Post-functionalization: In some cases, a functional group introduced via cross-coupling can be subsequently modified to become a strong EWG. For example, an aldehyde group introduced via a formylation reaction could be oxidized to a carboxylic acid.

The choice of synthetic strategy will depend on the desired functional group, its reactivity, and the stability of the this compound starting material under the reaction conditions.

| Functionalization Strategy | Reagents | Target Functional Group Type |

| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Electron-Donating/Withdrawing Aryls |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Electron-Donating Amines |

| Stille Coupling | Organostannanes, Pd catalyst | Electron-Donating/Withdrawing Aryls |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., CN-) | Electron-Withdrawing Groups |

Impact of Structural Modifications on Optoelectronic and Electronic Properties

The introduction of EDGs and EWGs onto the this compound framework is predicted to have a profound impact on its electronic structure and, consequently, its optical and electronic properties. These modifications allow for the fine-tuning of the material's performance in electronic devices.

Impact on Frontier Molecular Orbitals:

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine a material's charge injection/extraction barriers and its open-circuit voltage in solar cells.

Electron-Donating Groups (EDGs): The attachment of EDGs is expected to raise the HOMO energy level due to the donation of electron density to the π-conjugated core. The LUMO level may also be slightly raised, but the primary effect is on the HOMO. This reduces the ionization potential and can improve the efficiency of hole injection from common electrodes like indium tin oxide (ITO).

Electron-Withdrawing Groups (EWGs): Conversely, EWGs are anticipated to lower the LUMO energy level by withdrawing electron density from the π-system. The HOMO level may also be lowered. This increases the electron affinity and can facilitate electron injection from electrodes.

The combination of EDGs and EWGs on the same molecule can create a "push-pull" system, which often leads to a significant reduction in the HOMO-LUMO energy gap.

Impact on Optical Properties:

The HOMO-LUMO gap is directly related to the wavelength of light that a molecule absorbs and emits.

Absorption and Emission: A smaller HOMO-LUMO gap generally results in a red-shift of the absorption and emission spectra, meaning the material will absorb and emit light at longer wavelengths. By carefully selecting the EDGs and EWGs, the color of emitted light in an OLED or the absorption range in an OPV can be precisely controlled. For instance, donor-acceptor-donor triads based on the related indeno[1,2-b]fluorene-6,12-dione (B1644032) scaffold have shown that arylethynyl donor groups expand light absorption into the 600-700 nm region. nih.gov

Quantum Yield: The rigidity of the indenoindene core is beneficial for achieving high photoluminescence quantum yields (PLQY), as it minimizes non-radiative decay pathways. Functionalization can further influence the PLQY, and careful molecular design is necessary to maintain or enhance this property.

Impact on Electronic Properties:

The charge transport characteristics of the material are also heavily influenced by functionalization.

Charge Carrier Mobility: The introduction of functional groups can affect the intermolecular packing in the solid state, which is crucial for efficient charge transport. Bulky substituents may disrupt π-π stacking, potentially lowering mobility, while planar substituents that promote co-facial packing can enhance it. The electronic nature of the substituents also plays a role, with EDGs generally promoting hole transport and EWGs promoting electron transport.

Ambipolar Transport: By balancing the electron-donating and electron-withdrawing character through appropriate functionalization, it may be possible to achieve ambipolar charge transport, where the material can efficiently transport both holes and electrons. This is a highly desirable property for applications in complementary logic circuits.

| Structural Modification | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on Band Gap | Predicted Optical Effect |

| Add Electron-Donating Group | Increase | Slight Increase | Decrease | Red-shift in absorption/emission |

| Add Electron-Withdrawing Group | Slight Decrease | Decrease | Decrease | Red-shift in absorption/emission |

| Add both EDG and EWG | Increase | Decrease | Significant Decrease | Strong red-shift, potential for NIR absorption/emission |

Supramolecular Assemblies and Polymer Architectures Incorporating the this compound Unit

Beyond the properties of individual molecules, the organization of these molecules into larger structures is critical for the performance of organic electronic devices. The this compound unit can be incorporated into both supramolecular assemblies and polymer chains to create materials with enhanced properties and processability.

Supramolecular Assemblies:

Supramolecular chemistry relies on non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, to direct the self-assembly of molecules into well-ordered structures.

π-π Stacking: The planar and aromatic nature of the indenoindene core promotes strong π-π stacking interactions, leading to the formation of columnar or herringbone packing motifs in the solid state. These ordered structures can provide efficient pathways for charge transport along the stacking direction.

Halogen Bonding: The chlorine atoms on the this compound unit can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. This provides an additional tool for controlling the self-assembly process and creating specific, directional intermolecular interactions that can influence the material's morphology and electronic properties.

Host-Guest Chemistry: Functionalized dichloroindenoindene derivatives could be designed to act as hosts for guest molecules, such as fullerenes, in OPV applications. The shape and electronic complementarity between the host and guest can lead to favorable morphologies for charge separation and transport.

Polymer Architectures:

Incorporating the this compound unit into a polymer backbone can combine the desirable electronic properties of the monomer with the advantageous processing characteristics of polymers, such as solution processability and film-forming ability.

Polymerization via Cross-Coupling: The dichloro-functionality of the monomer makes it an ideal candidate for polymerization via step-growth polycondensation reactions. For example, Suzuki or Stille polycondensation with a diboronic acid or distannane comonomer can be used to create a wide range of conjugated polymers. The choice of comonomer can be used to further tune the electronic properties of the resulting polymer.

Side-Chain Functionalization: The dichloroindenoindene unit can also be attached as a pendant group to a non-conjugated polymer backbone. This approach can be used to create materials where the electronic functionality is decoupled from the polymer's structural properties, allowing for independent optimization of each.

Radiation-Induced Polymerization: Studies on indene (B144670) have shown that it can undergo radiation-induced polymerization. nih.govmdpi.com While this has not been specifically reported for the dichlorinated derivative, it represents a potential alternative polymerization method that could lead to novel polymer structures.

Derivatization Strategies and Structure Property Relationships for the 5,10 Dichloroindeno 2,1 a Indene Scaffold

Chemical Transformations of the Dichloroindenoindene Core

The presence of two reactive chlorine atoms at the 5 and 10 positions of the indeno[2,1-a]indene core, which are positions of high electron density in the corresponding unsubstituted hydrocarbon, makes this compound an ideal substrate for a variety of chemical transformations. These transformations are pivotal for extending the π-conjugation, modulating the energy levels, and introducing functional groups that can influence intermolecular interactions and material processability.

Nucleophilic Substitution of Halogen Atoms

The electron-deficient nature of the indeno[2,1-a]indene system can facilitate nucleophilic aromatic substitution (SNAr) reactions at the 5 and 10 positions. mdpi.com This method offers a direct, metal-free pathway to introduce a range of functional groups.

Common nucleophiles that can be employed in SNAr reactions with 5,10-dichloroindeno[2,1-a]indene include alkoxides, thiolates, and amines. youtube.com The reaction typically proceeds by the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion. The reactivity can be enhanced by the presence of electron-withdrawing groups on the indenoindene (B15069699) core or by using strong nucleophiles in polar aprotic solvents. For instance, treatment with sodium methoxide (B1231860) in dimethylformamide (DMF) would be expected to yield the 5,10-dimethoxyindeno[2,1-a]indene derivative. Similarly, reaction with sodium thiophenoxide could introduce arylthio groups, which are known to influence molecular packing and charge transport properties.

While direct SNAr on unactivated aryl chlorides can be challenging, the specific electronic structure of the indeno[2,1-a]indene core may provide sufficient activation. The scope of this transformation can be broad, allowing for the introduction of a variety of functional moieties.

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides, and the 5,10-dichloroindeno[2,1-a]indene scaffold is an excellent candidate for such transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloroindenoindene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The versatility of Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5 and 10 positions. For example, coupling with phenylboronic acid would yield 5,10-diphenylindeno[2,1-a]indene, extending the π-system and altering the solubility and solid-state packing of the molecule. The choice of ligands for the palladium catalyst is crucial for achieving high yields and can be tuned to the specific substrates. libretexts.org

Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partners for the dihaloindenoindene. wikipedia.orgorganic-chemistry.org This method is known for its tolerance to a wide range of functional groups and is particularly useful for creating complex molecular architectures. The reaction of 5,10-dichloroindeno[2,1-a]indene with, for example, tributyl(thiophen-2-yl)stannane would lead to the corresponding dithienyl-substituted indenoindene, a class of materials often explored for organic field-effect transistors (OFETs). libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the dichloroindenoindene with primary or secondary amines. wikipedia.orgrug.nl This is a key strategy for synthesizing arylamine-containing materials, which are widely used as hole-transporting layers in organic light-emitting diodes (OLEDs). The reaction conditions, particularly the choice of palladium precursor, ligand, and base, are critical for successful amination. libretexts.org The introduction of bulky amine substituents can also be used to control the intermolecular interactions and prevent aggregation-induced quenching of fluorescence.

A summary of potential cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5,10-Diarylindeno[2,1-a]indene |

| Stille | Organostannane | PdCl₂(PPh₃)₂, CuI | 5,10-Di(hetero)arylindeno[2,1-a]indene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, NaOtBu | 5,10-Di(amino)indeno[2,1-a]indene |

Oxidative and Reductive Modifications of the Indeno[2,1-A]indene System

The indeno[2,1-a]indene core itself can undergo redox reactions, leading to compounds with different electronic and structural properties. The fully conjugated system can be reduced to the corresponding 5,10-dihydroindeno[2,1-a]indene (B3029415). chemicalbook.com This transformation disrupts the cross-conjugated system of the dione (B5365651), leading to a significant change in the electronic and optical properties.

Conversely, the dihydro precursor, 4b,9b-dihydro-indeno(2,1-a)indene-5,10-dione, represents an oxidized form of the core. sigmaaldrich.com This dione can be a useful synthetic intermediate for further functionalization. For example, it can be converted to the corresponding dioxime, 5,10-dihydroindeno(2,1-a)indene-5,10-dione dioxime. sigmaaldrich.com Reduction of the dione can regenerate the aromatic indeno[2,1-a]indene system, providing an alternative synthetic entry to this scaffold.

Systemic Analysis of Structure-Electronic Property Relationships (SEPR)

The electronic properties of 5,10-dichloroindeno[2,1-a]indene derivatives, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are strongly influenced by the nature of the substituents at the 5 and 10 positions.

Electron-Donating Groups: The introduction of electron-donating groups, such as alkoxy or amino moieties, through nucleophilic substitution or Buchwald-Hartwig amination is expected to raise the HOMO energy level. This is due to the donation of electron density to the π-system of the indenoindene core. A higher HOMO level generally facilitates hole injection in electronic devices.

Electron-Withdrawing Groups: Conversely, the attachment of electron-withdrawing groups, such as cyano or nitro-substituted aryl rings via Suzuki coupling, would lower both the HOMO and LUMO levels. A lower LUMO level is beneficial for electron injection and transport.

Extended π-Conjugation: The addition of aryl or heteroaryl groups through cross-coupling reactions extends the π-conjugated system. This typically leads to a decrease in the HOMO-LUMO gap, which corresponds to a red-shift in the absorption spectrum.

Investigation of Structure-Optical Property Relationships (SOPR)

The optical properties, including absorption and emission wavelengths and quantum yields, are intrinsically linked to the molecular structure of the 5,10-dichloroindeno[2,1-a]indene derivatives.

Derivatization at the 5 and 10 positions with extended π-systems, such as phenyl or thienyl groups, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra. This is a direct consequence of the smaller HOMO-LUMO gap in the more extended conjugated systems. The introduction of substituents that can induce intramolecular charge transfer (ICT) character, by combining electron-donating and electron-accepting moieties within the same molecule, can lead to interesting photophysical properties, including dual fluorescence and solvatochromism.

The rigidity of the indeno[2,1-a]indene core is advantageous for achieving high fluorescence quantum yields, as it minimizes non-radiative decay pathways associated with vibrational and rotational modes. However, intermolecular interactions in the solid state can lead to aggregation-caused quenching (ACQ). The introduction of bulky substituents can mitigate this effect by sterically hindering close molecular packing.

Correlation between Molecular Structure, Aggregate Morphology, and Device Performance in Materials Applications

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is critically influenced by the organization of these molecules in the solid state. The morphology of the active layer, whether it is crystalline or amorphous, and the degree of intermolecular electronic coupling are key determinants of device efficiency.

The substituents on the 5,10-dichloroindeno[2,1-a]indene scaffold play a crucial role in directing the self-assembly and packing of the molecules in thin films.

Planar vs. Twisted Structures: The introduction of bulky groups at the 5 and 10 positions can induce a twist in the molecular backbone, which can disrupt π-π stacking and lead to more amorphous films. While strong π-π stacking is often desirable for high charge mobility in OFETs, in some applications like OLEDs, a more amorphous morphology can be beneficial for achieving high quantum efficiencies by preventing the formation of non-emissive aggregate states.

Intermolecular Interactions: The functional groups can also introduce other intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can be exploited to control the molecular packing and orientation relative to the substrate. For instance, in organic solar cells (OSCs), a well-ordered interpenetrating network of donor and acceptor materials is essential for efficient exciton (B1674681) dissociation and charge transport. The derivatization of the indeno[2,1-a]indene core can be used to tune its compatibility with other materials in a blend and to promote the formation of a favorable morphology.

Future Research Directions and Perspectives for 5,10 Dichloroindeno 2,1 a Indene

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The future development of 5,10-Dichloroindeno(2,1-A)indene is intrinsically linked to the innovation of efficient and selective synthetic methodologies. While the synthesis of the parent indeno[2,1-a]indene scaffold is established, the introduction of chlorine atoms at the 5 and 10 positions presents unique challenges and opportunities.

Future research should prioritize the development of novel synthetic routes that offer high yields, scalability, and control over regioselectivity. Strategies may include late-stage chlorination of the pre-formed indeno[2,1-a]indene core or the construction of the chlorinated scaffold from appropriately substituted precursors. The exploration of transition-metal-catalyzed cross-coupling reactions, direct C-H activation, and innovative cyclization strategies will be crucial. For instance, methods analogous to the synthesis of substituted indeno[1,2-b]quinolines, which utilize metal catalysts for cyclization, could be adapted. nih.gov

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount. Mechanistic studies, employing a combination of experimental techniques (such as kinetic analysis and isotopic labeling) and computational modeling, will be essential to unravel the intricate details of bond formation and cleavage. Investigating the influence of the chlorine substituents on the electronic structure and reactivity of the indeno[2,1-a]indene core will provide invaluable insights for the design of more efficient synthetic protocols and the prediction of novel chemical transformations.

Development of Advanced Functional Materials with Enhanced Performance

The unique electronic and photophysical properties anticipated for this compound make it a compelling candidate for a variety of advanced functional materials. The strategic placement of chlorine atoms is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, enhancing its electron-accepting capabilities. This makes it a promising building block for n-type organic semiconductors, which are crucial components in organic electronic devices.

Future research will focus on incorporating the this compound core into novel organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of such devices is intimately tied to the molecular packing and morphology of the active layer. Therefore, systematic studies on the impact of side-chain engineering on the solid-state properties of this compound derivatives will be essential for optimizing device performance. The design of new derivatives with tailored solubility and processing characteristics will also be a key area of investigation. The development of fully conjugated indenofluorenes with high electron affinities serves as a strong precedent for the potential of this class of compounds in organic electronics. researchgate.netnih.gov

| Potential Application | Key Property of this compound | Research Focus |

| Organic Field-Effect Transistors (OFETs) | Enhanced electron mobility due to chlorination | Synthesis of derivatives with optimized packing |

| Organic Photovoltaics (OPVs) | Tunable energy levels for efficient charge separation | Blending with suitable donor materials |

| Organic Light-Emitting Diodes (OLEDs) | Potential for high photoluminescence quantum yields | Investigation of electroluminescent properties |

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid materials that synergistically combine the properties of organic and inorganic components represents a rapidly advancing frontier in materials science. rsc.orgnih.govfrontiersin.org The integration of this compound into such hybrid systems opens up exciting possibilities for creating materials with novel functionalities.

Future research in this area will explore the covalent and non-covalent interactions between this compound and various inorganic materials, such as metal oxides, quantum dots, and perovskites. These hybrid systems could exhibit enhanced charge transport, improved photostability, and novel photophysical properties. For example, the incorporation of this compound into perovskite solar cells as an interfacial layer could passivate defects and improve charge extraction, leading to higher device efficiencies. The synthesis of hybrid materials can be broadly categorized into two classes based on the nature of the interaction between the organic and inorganic components. nih.gov

| Class of Hybrid Material | Type of Interaction | Potential Application Area |

| Class I | Weak interactions (van der Waals, hydrogen bonding) | Self-assembled monolayers, sensors |

| Class II | Strong covalent or ionic bonds | Robust electronic and photonic devices |

The development of well-defined interfaces between the organic and inorganic components will be critical for achieving optimal performance in these hybrid systems.

Addressing Challenges in Scalable Synthesis and Performance Optimization

Furthermore, a systematic approach to performance optimization will be necessary. This will involve a close feedback loop between chemical synthesis, materials characterization, and device fabrication and testing. By systematically varying the chemical structure of this compound derivatives and correlating these changes with their performance in specific applications, researchers can establish clear structure-property relationships. This knowledge will guide the rational design of next-generation materials with enhanced performance characteristics.

Unveiling New Fundamental Chemical Phenomena in Chlorinated Indeno[2,1-A]indene Chemistry

Beyond its potential applications, this compound and its derivatives offer a rich platform for exploring new fundamental chemical phenomena. The interplay between the rigid polycyclic framework, the antiaromatic character of the indeno[2,1-a]indene core, and the electronic effects of the chlorine substituents could lead to unusual reactivity and photophysical behavior. rsc.orgrsc.org

Future research should aim to uncover these novel phenomena through a combination of advanced spectroscopic techniques and theoretical calculations. For example, investigations into the excited-state dynamics of this compound could reveal unique photophysical processes, such as intramolecular charge transfer or intersystem crossing, that could be harnessed in new photonic applications. The study of its behavior under extreme conditions, such as high pressure or intense light, could also lead to the discovery of new chemical transformations. The exploration of the diradical character of related indenofluorene systems suggests that chlorinated derivatives may also exhibit interesting open-shell properties. researchgate.net

The insights gained from these fundamental studies will not only deepen our understanding of the chemistry of chlorinated polycyclic aromatic hydrocarbons but also pave the way for the design of new molecules with unprecedented properties and functionalities.

Q & A

Q. What are the predominant synthetic routes for 5,10-dichloroindeno[2,1-a]indene, and how do reaction conditions influence yield?

The compound can be synthesized via gold(I)-catalyzed formal [4+1] cycloadditions of β,β-diaryl-substituted ortho-(alkynyl)styrenes, achieving moderate yields (50–70%) under mild conditions (room temperature, 12–24 hours) . Alternatively, Brønsted acid-catalyzed thermal isomerization of polycyclic precursors provides an efficient pathway, though prolonged heating (>80°C) may reduce selectivity due to competing side reactions . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (1–5 mol%) is critical for reproducibility.

Q. Which spectroscopic and computational methods are most effective for characterizing the structural and electronic properties of 5,10-dichloroindeno[2,1-a]indene?

- Nuclear Magnetic Resonance (NMR): and NMR resolve substituent effects on aromatic protons and carbons, with deshielding observed at the indenoindene core due to electron-withdrawing chloro groups .

- Density Functional Theory (DFT): Geometry optimization using B3LYP/6-31G(d) accurately predicts bond lengths and angles, validated against X-ray crystallography for analogous derivatives .

- UV-Vis Spectroscopy: TD-DFT calculations correlate experimental absorption maxima (e.g., 350–400 nm) with HOMO-LUMO transitions, highlighting charge-transfer interactions in substituted derivatives .

Q. How do chloro substituents at the 5,10-positions influence the reactivity of indeno[2,1-a]indene derivatives?

Chloro groups enhance electrophilic aromatic substitution resistance but facilitate nucleophilic attacks at electron-deficient positions. For example, Suzuki-Miyaura cross-coupling reactions require careful selection of palladium catalysts (e.g., Pd(PPh)) to avoid dehalogenation side reactions . Steric effects from chloro substituents also hinder π-stacking in solid-state structures, impacting crystallinity .

Advanced Research Questions

Q. What methodologies optimize the photophysical properties of 5,10-dichloroindeno[2,1-a]indene derivatives for circularly polarized luminescence (CPL)?

Incorporating rigid π-conjugated scaffolds (e.g., binaphthyl-COPV1 hybrids) enhances dissymmetry factors () while maintaining photoluminescence quantum yields (). For instance, 3,3′-linked copolymers exhibit in THF, outperforming 6,6′-isomers due to optimized alignment of electronic and magnetic transition moments . Key parameters include:

Q. How can computational modeling resolve contradictions in experimental data on charge-transfer dynamics in dichloroindenoindene-based materials?

Multireference CASSCF/NEVPT2 calculations address discrepancies in excited-state lifetimes observed in time-resolved fluorescence studies. For example, triplet-state contributions (via intersystem crossing) may explain anomalous decay curves in polar solvents, which are often overlooked in single-reference DFT models .

Q. What analytical strategies detect 5,10-dichloroindeno[2,1-a]indene in environmental matrices, and how does its stability vary under different conditions?

- GC-TOF/MS: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry achieves detection limits of 0.1 ppb in PAH-contaminated samples (e.g., food packaging films) .

- Stability Studies: The compound degrades under UV irradiation (t = 8 hours in aqueous solutions) via radical-mediated C-Cl bond cleavage, but remains stable in dark, anaerobic environments for >30 days .

Q. What role does structural rigidity play in the thermal stability of dichloroindenoindene derivatives, and how can degradation pathways be mitigated?

Rigid, cross-conjugated frameworks (e.g., COPV derivatives) resist thermal isomerization up to 150°C, whereas flexible analogs undergo carbocation rearrangements at lower temperatures (80–100°C) . Degradation is minimized by:

- Substituent Bulkiness: Steric hindrance from alkyl groups (e.g., tetramethyl substitution) suppresses bond rotation.

- Acid Scavengers: Addition of molecular sieves or weak bases (e.g., NaHCO) traps acidic byproducts that catalyze decomposition .

Methodological Notes

- Synthesis: Prioritize gold(I)-catalyzed routes for scalability and Brønsted acid methods for stereochemical control.

- Characterization: Combine NMR with Raman spectroscopy to resolve vibrational modes obscured by chloro substituents.

- Computational Tools: Use ORCA or Gaussian for multireference calculations to model excited-state dynamics accurately.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.